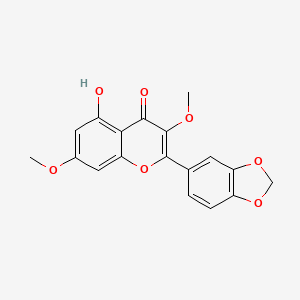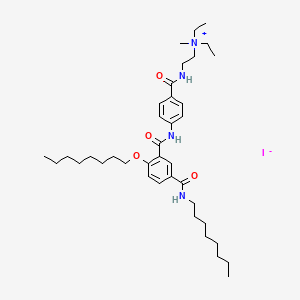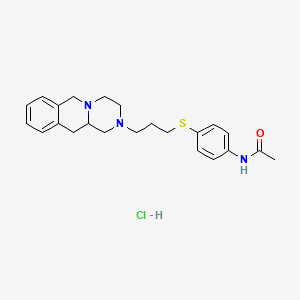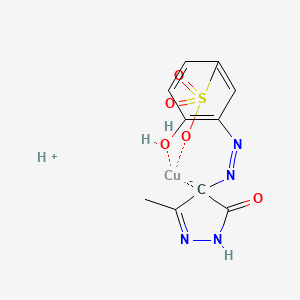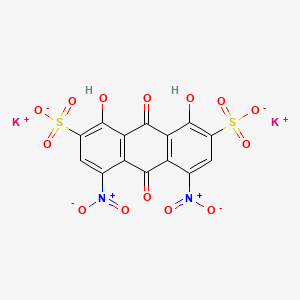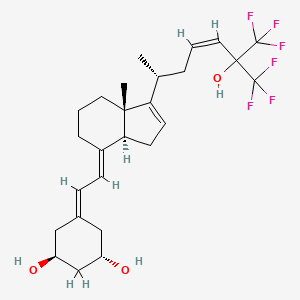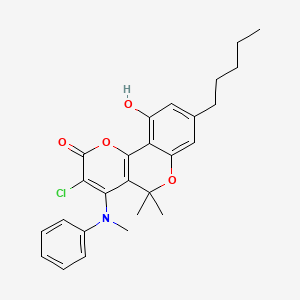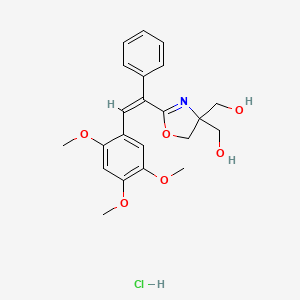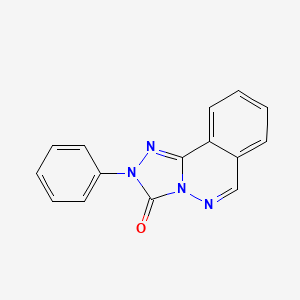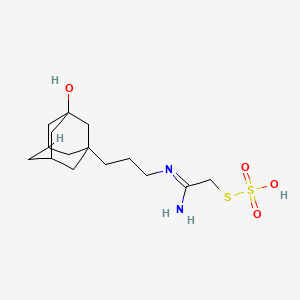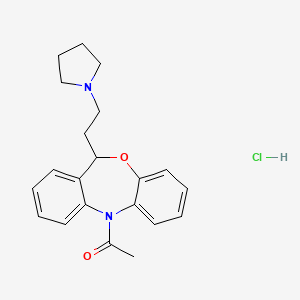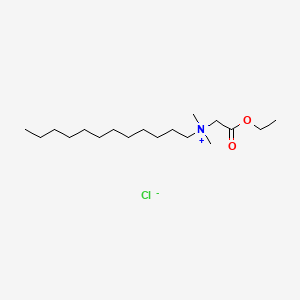
Laurcetium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Laurcetium chloride is a synthetic compound that belongs to the family of acyl chlorides. It is characterized by the presence of a chlorine atom directly attached to a carbonyl group. This compound is known for its high reactivity and is primarily used in various chemical reactions and industrial applications.
准备方法
Laurcetium chloride can be synthesized through several methods:
Halogenation of Elements: This involves the reaction of laurcetium with chlorine gas at elevated temperatures to form this compound.
Halogenation by Halogen Compounds: This method involves treating anhydrous laurcetium compounds with halogen compounds such as carbon tetrachloride or ammonium chloride at elevated temperatures.
Dissolving Metals in Hydrochloric Acid: Laurcetium metal can be dissolved in hydrochloric acid to produce this compound.
Neutralizing Reaction: Laurcetium oxides or hydroxides can be dissolved in hydrochloric acid to form this compound.
化学反应分析
Laurcetium chloride undergoes various types of chemical reactions:
Oxidation: this compound can be oxidized to form laurcetium oxide.
Reduction: It can be reduced to laurcetium metal using reducing agents such as hydrogen gas.
Substitution: this compound can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents include thionyl chloride, phosphorus trichloride, and hydrogen gas. Reactions typically occur under elevated temperatures and dry conditions.
Major Products: The major products formed from these reactions include laurcetium oxide, laurcetium metal, and various substituted laurcetium compounds.
科学研究应用
Laurcetium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various laurcetium-containing compounds.
Biology: this compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of laurcetium chloride involves its high reactivity due to the presence of the chlorine atom attached to the carbonyl group. This makes it highly electrophilic and reactive towards nucleophiles. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the formation of new compounds.
相似化合物的比较
Laurcetium chloride can be compared with other acyl chlorides such as acetyl chloride, benzoyl chloride, and propionyl chloride. While all these compounds share similar reactivity due to the presence of the acyl chloride group, this compound is unique in its specific applications and reactivity profile. Similar compounds include:
Acetyl Chloride: Used in the synthesis of acetyl derivatives.
Benzoyl Chloride: Used in the preparation of benzoyl compounds.
Propionyl Chloride: Used in the synthesis of propionyl derivatives.
This compound stands out due to its unique properties and applications in various fields of scientific research and industry.
属性
CAS 编号 |
16516-26-0 |
|---|---|
分子式 |
C18H38ClNO2 |
分子量 |
336.0 g/mol |
IUPAC 名称 |
dodecyl-(2-ethoxy-2-oxoethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C18H38NO2.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-19(3,4)17-18(20)21-6-2;/h5-17H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
LPLZSTJHVDINHA-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(=O)OCC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



